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Compound Name:
4-chloro-5-methyl-3-p-tolyl-1H-

pyrazole

Cat. No.: B11758473

Get Quote

Executive Summary: The Pyrazole Scaffold
Advantage
In modern agrochemistry, the pyrazole heterocycle represents a "privileged scaffold" due to its

unique electronic properties and structural rigidity. Unlike earlier generations of herbicides that

relied on single-mode efficacy, pyrazole derivatives offer a tunable platform. By modifying

substituents at the

,

,

, and

positions, researchers can shift the biological target from 4-Hydroxyphenylpyruvate
Dioxygenase (HPPD) to Protoporphyrinogen Oxidase (PPO) or Very Long Chain Fatty Acid
(VLCFA) elongases.

This guide objectively compares the performance of established commercial standards (e.g.,

Topramezone, Pyraflufen-ethyl) against novel experimental derivatives (e.g., Compounds Z9,
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B14), supported by in vitro IC50 data and whole-plant greenhouse bioassays.

Mechanism of Action (MOA) & Target Specificity
Understanding the causality between structural modification and enzyme inhibition is critical for

rational drug design.

HPPD Inhibition (Bleaching Herbicides)[3]
Target: 4-Hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27).[1][2]

Mechanism: Pyrazole-benzoyl derivatives (e.g., Topramezone) mimic the substrate 4-

hydroxyphenylpyruvate. They chelate the Fe(II) cofactor in the enzyme's active site, blocking

the conversion to homogentisate. This depletes plastoquinone and tocopherols, leading to

carotenoid deficiency and subsequent chlorophyll destruction (bleaching).

Key Structural Driver: A carbonyl group (benzoyl) at the C4 position of the pyrazole ring is

essential for iron chelation.

PPO Inhibition (Contact Burn-down)
Target: Protoporphyrinogen oxidase (EC 1.3.3.4).

Mechanism:

-phenyl pyrazoles (e.g., Pyraflufen-ethyl) inhibit PPO, causing an accumulation of
protoporphyrinogen IX. This leaks into the cytoplasm, oxidizes to protoporphyrin IX, and
generates singlet oxygen upon light exposure, destroying cell membranes.

Key Structural Driver: The presence of a substituted phenyl ring (often with F or Cl) at the

or

position, often linked via an ether moiety.[3]

Dual-Target Potential
Recent research has identified "hybrid" pharmacophores (e.g., Compound B14) that integrate

diphenyl ether moieties with pyrazole cores, achieving dual inhibition of both HPPD and PPO, a
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strategy to combat resistance.

Visualization: Structural Divergence Pathways
The following diagram illustrates how the core pyrazole scaffold is derivatized to target different

enzymatic pathways.
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Caption: Divergent synthesis pathways transforming the pyrazole core into HPPD, PPO, or

VLCFA inhibitors.

Comparative Performance Data
The following data aggregates results from recent comparative studies, specifically highlighting

the potency of novel benzoyl-pyrazole derivatives (Z9, Z21) and diphenyl-ether hybrids (B14)

against commercial standards.

Table 1: In Vitro Enzymatic Inhibition (IC50)
Lower IC50 indicates higher potency.
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Compound
Class

Compound ID Target Enzyme IC50 (µM)
Reference
Standard
Comparison

Benzoyl-

Pyrazole
Compound Z9 AtHPPD 0.05

26x more potent

than

Topramezone

(1.33 µM) [1]

Benzoyl-

Pyrazole
Compound II4 AtHPPD 0.023

Comparable to

Mesotrione

(0.013 µM) [2]

Hybrid Ether Compound B14 AtHPPD 0.12

Superior to

Topramezone

(0.42 µM in this

assay) [3]

Hybrid Ether Compound B14 NtPPO 0.51

Superior to

Acifluorfen (1.36

µM) [3]

Commercial Std Topramezone AtHPPD 1.33
Baseline

Standard

Commercial Std Mesotrione AtHPPD 1.76
Baseline

Standard

Note: AtHPPD = Arabidopsis thaliana HPPD; NtPPO = Nicotiana tabacum PPO.[3]

Table 2: Greenhouse Herbicidal Efficacy (150 g a.i./ha)
Post-emergence treatment on broadleaf weeds (e.g., Abutilon theophrasti).
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Compound
Application
Rate

Efficacy (%
Inhibition)

Crop Safety
(Maize)

Observation

Compound Z9 150 g a.i./ha >95% Safe (0% Injury)

Rapid bleaching,

complete

necrosis [1]

Compound B14 150 g a.i./ha >80%
Moderate (20%

Injury)

Dual symptoms:

bleaching + burn

[3]

Pyraflufen-ethyl 6-12 g a.i./ha >90% Safe (Cereals)

Extremely fast

acting (contact)

[4]

Pyroxasulfone 100 g a.i./ha 100% (Pre-em) Safe

Excellent grass

control (Pre-

emergence) [5]

Experimental Protocols
To replicate these findings or screen new derivatives, the following self-validating protocols are

recommended. These protocols include built-in controls to ensure assay reliability.

Protocol A: In Vitro HPPD Inhibition Assay
Objective: Determine the IC50 of a candidate pyrazole derivative against recombinant

Arabidopsis thaliana HPPD (AtHPPD).

Enzyme Preparation:

Express recombinant AtHPPD in E. coli (BL21 strain).

Purify using Ni-NTA affinity chromatography.

Validation Step: Verify protein purity via SDS-PAGE (>90% purity required).

Reagent Setup:
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Substrate: 4-hydroxyphenylpyruvate (HPPA).[4][2]

Cofactor: Ascorbate (to maintain Fe in +2 state).

Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) is often used if measuring O2

consumption, or a chemical derivatization method is used to measure HGA production.

Assay Workflow:

In a 96-well plate, mix Assay Buffer (50 mM Tris-HCl, pH 7.5), Ascorbate (2 mM), and

purified AtHPPD enzyme.

Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.01 µM to

100 µM).

Incubate for 15 minutes at 25°C to allow inhibitor binding.

Initiate reaction by adding substrate (HPPA, 200 µM).

Incubate for 15 minutes at 30°C.

Stop reaction (e.g., with 20% HCl).

Detection:

Measure absorbance of the HGA-chromophore complex (if using chemical derivatization)

or O2 depletion.

Calculation:

, where

is control activity (DMSO only) and

is treatment activity.

Fit data to a dose-response curve (Log-Logistic) to derive IC50.

Protocol B: Greenhouse Whole-Plant Bioassay
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Objective: Evaluate post-emergence efficacy and crop selectivity.

Plant Material:

Weeds:Echinochloa crus-galli (Barnyard grass), Amaranthus retroflexus (Redroot

pigweed).

Crops:Zea mays (Maize), Triticum aestivum (Wheat).

Grow in 10 cm pots containing sandy loam soil until the 3-4 leaf stage.

Treatment Application:

Dissolve technical grade pyrazole derivative in acetone/water (1:1 v/v) with 0.1% Tween-

20 surfactant.

Apply using a laboratory track sprayer calibrated to deliver 150 g a.i./ha (or dose titration:

37.5, 75, 150 g).

Control: Spray solvent blank (0 g a.i./ha).

Standard: Spray Topramezone (commercial formulation) at label rate.

Assessment:

Maintain plants in greenhouse (25°C day / 20°C night, 14h photoperiod).

Visual Scoring: Assess injury at 7, 14, and 21 days after treatment (DAT) on a 0-100%

scale (0 = no effect, 100 = complete death).

Biomass: Harvest aerial parts at 21 DAT, dry at 70°C for 48h, and weigh.

Validation: The untreated control must show healthy growth; the commercial standard

must show expected efficacy (>80%).

Visualization: Screening Workflow
This diagram outlines the logical flow from synthesis to lead candidate selection.
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Caption: Step-by-step screening logic for identifying potent and safe pyrazole herbicides.
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Structure-Activity Relationship (SAR) Insights
Based on the comparative data, the following SAR rules are established for optimizing pyrazole

herbicides:

The "Benzoyl" Factor (HPPD): For HPPD inhibition, the 4-benzoyl group is non-negotiable.

However, introducing electron-withdrawing groups (e.g.,

,

) on the benzoyl ring at the 2- or 4-positions significantly enhances

stacking interactions with residues Phe360 and Phe403 in the active site [1].

Lipophilicity & Translocation: Adding a thioether or alkyl-carbonate group (as seen in

Tolpyralate) improves leaf uptake and phloem mobility, enhancing post-emergence activity

against grasses like Echinochloa [1].

Diphenyl Ether Hybridization (Dual Target): Merging a pyrazole ring with a diphenyl ether

pharmacophore (Compound B14) creates a molecule capable of fitting into both the HPPD

iron-binding pocket and the PPO hydrophobic channel. This is achieved by maintaining a

planar geometry and specific H-bonding capability (e.g., with Arg98 in PPO) [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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